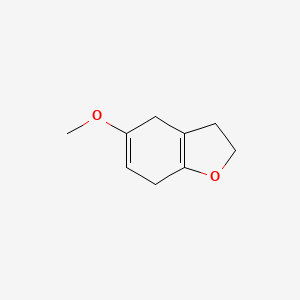

5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

13391-34-9 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

5-methoxy-2,3,4,7-tetrahydro-1-benzofuran |

InChI |

InChI=1S/C9H12O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2H,3-6H2,1H3 |

InChI Key |

NVSQFEBPYBEHND-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CCC2=C(C1)CCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 2,3,4,7 Tetrahydro 1 Benzofuran and Its Analogues

Established General Synthetic Pathways for Benzofuran (B130515) Ring Systems

The construction of the benzofuran ring system is foundational to the synthesis of the target molecule and its analogues. Methodologies range from classical cyclization reactions to modern transition-metal-catalyzed processes.

Intramolecular cyclization is a cornerstone of benzofuran synthesis. These reactions typically involve the formation of the C-O bond of the furan (B31954) ring from a suitably substituted phenolic precursor.

Acid-Catalyzed Cyclization: Lewis and Brønsted acids are frequently employed to promote cyclization. For instance, BF₃·Et₂O can catalyze the cyclodehydration of 2-methoxydeoxybenzoins to yield 2-arylbenzofurans. researchgate.net Similarly, acetic acid can catalyze the formation of benzofuran derivatives from benzoquinones. organic-chemistry.org

Base-Mediated Cyclization: Bases like potassium carbonate can mediate the intramolecular cyclization of precursors such as 2,4-diyn-1-ols to form the benzofuran ring. organic-chemistry.orgchemicalbook.com

Oxidative Cyclization: Oxidative conditions can be used to cyclize precursors like o-alkenylphenols. Reagents such as palladium(II) catalysts in the presence of an oxidant or iodine(III) reagents can effectively form the benzofuran ring from 2-hydroxystilbenes. organic-chemistry.orgyoutube.comrsc.org

Transition metals, particularly palladium and copper, are pivotal in modern organic synthesis and have been extensively used to construct benzofurans. organic-chemistry.org These methods often involve a cross-coupling reaction to build a key intermediate, followed by an intramolecular cyclization.

Sonogashira Coupling: A common and powerful strategy involves the Sonogashira coupling of an o-halophenol with a terminal alkyne. organic-chemistry.org This palladium- and copper-cocatalyzed reaction forms an o-alkynylphenol intermediate, which then undergoes intramolecular cyclization to the benzofuran. organic-chemistry.orgchemicalbook.com Easily prepared palladium nanoparticles have been shown to catalyze a one-pot synthesis of various benzofurans via Sonogashira coupling under ambient conditions. rsc.org

Heck Reaction: The intramolecular Heck reaction provides another route, where a palladium catalyst facilitates the cyclization of precursors like 3-(2-bromophenoxy)-acrylic acid ethyl ester to form 3-ethoxycarbonyl benzofuran. nih.gov

Other Metals: Besides palladium and copper, other transition metals like nickel, rhodium, gold, and ruthenium have been successfully employed. organic-chemistry.orgchemicalbook.com For example, nickel catalysts can promote the nucleophilic addition within a molecule to furnish benzofuran derivatives, while rhodium-mediated catalysis can be used in the arylation and subsequent cyclization of propargyl alcohols. organic-chemistry.orgchemicalbook.com

Table 1: Transition Metals in Benzofuran Synthesis

| Metal Catalyst System | Reaction Type | Key Precursors | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling / Cyclization | o-Iodophenols, Terminal Alkynes | organic-chemistry.org, chemicalbook.com |

| Pd(OAc)₂ | Heck Coupling / Cyclization | 2-Bromophenol, Ethyl Propiolate | nih.gov |

| Ni(OTf)₂ | Intramolecular Nucleophilic Addition | - | organic-chemistry.org |

| Rhodium-based | Arylation / Cyclization | Propargyl Alcohols, Aryl Boronic Acids | chemicalbook.com |

| Ruthenium-based | C-H Alkenylation / Annulation | m-Hydroxybenzoic Acids, Alkynes | organic-chemistry.org |

| Gold-based | Hydroalkoxylation | o-Alkynylphenols | organic-chemistry.org |

More recent advancements have introduced photochemical and domino (or cascade) reactions, which offer mild conditions and increased molecular complexity in a single step.

Photochemical Synthesis: 2-Substituted benzofurans can be synthesized via a metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. researchgate.netyoutube.comnih.gov This method proceeds under mild conditions through the tandem formation of an aryl-C and a C-O bond. researchgate.netyoutube.com

Domino Reactions: These multi-step, one-pot sequences provide efficient access to complex benzofurans from simple starting materials. A notable example is the domino oxidation/[3+2] cyclization of a hydroquinone (B1673460) ester and ynamides to produce densely functionalized benzofurans. nih.gov Another approach involves a Lewis-acid-promoted domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds. organic-chemistry.orgchemicalbook.com Boron tribromide (BBr₃) can also mediate a domino "ring-cleavage-deprotection-cyclization" sequence to yield functionalized benzofurans. dea.gov

Targeted Synthesis of 5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran

The synthesis of the specific target, this compound, requires strategies that can construct the saturated six-membered ring in addition to the furan ring.

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. rsc.orgnih.gov For this compound, several logical disconnections can be proposed.

Route A: Paal-Knorr Type Cyclization: A primary disconnection is of the furan ring's C-O and C-C bonds. This suggests a Paal-Knorr type synthesis, which would involve the cyclization of a 1,4-dicarbonyl compound. The precursor would be a methoxy-substituted cyclohexane (B81311) ring bearing the necessary dicarbonyl functionality. This aligns with cascade reactions that construct the tetrahydrobenzofuran core in a single step. nih.gov

Route B: Diels-Alder [4+2] Cycloaddition: An alternative disconnection breaks the six-membered ring. This points to a [4+2] cycloaddition (Diels-Alder reaction) as a key step. nih.gov This strategy would require a diene, such as a 2-vinylfuran derivative, reacting with a suitable dienophile to construct the substituted cyclohexane ring onto the furan core.

Route C: Aromatic/Furan Hydrogenation: A third approach starts with a fully aromatic 5-methoxybenzofuran. The target molecule could then be formed through the catalytic hydrogenation of both the benzene (B151609) and furan rings. This requires a catalyst system capable of reducing both aromatic systems.

Based on the retrosynthetic analysis, specific precursors and intermediates can be identified for the synthesis of the tetrahydrobenzofuran core.

Precursors for Cyclohexane Ring Construction: The synthesis of tetrahydrobenzofurans has been achieved from 1,3-dicarbonyl compounds. researchgate.net For the target molecule, a key precursor would be 4-methoxycyclohexane-1,3-dione . This dicarbonyl compound can react with other reagents to build the furan ring onto the existing cyclohexane structure.

Precursors for Furan Ring Construction: A Lewis acid-catalyzed synthesis of 4,5,6,7-tetrahydrobenzofurans has been reported using acrolein dimer and 1,3-dicarbonyl compounds. researchgate.net Another innovative approach uses a cascade cycloaddition involving a silyloxyallyl cation intermediate, generated under Brønsted acid conditions, which reacts with a silylenolate, followed by a Paal-Knorr cyclization to build the tetrahydrobenzofuran core. nih.gov

Precursors for the Methoxy-Substituted Ring: The methoxy (B1213986) group on the aromatic ring can be introduced early in the synthesis. Common starting materials for related methoxy-benzofuran structures include vanillin, 4-methoxyphenol, or 4-methoxybenzoic acid. For instance, the synthesis of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine starts from 5-methoxybenzofuran-3-yl-acetic acid.

Hydrogenation of Benzofuran Precursors: If pursuing the hydrogenation route, the key precursor would be 5-methoxybenzofuran . The subsequent catalytic hydrogenation to saturate both rings would yield the final product. While specific conditions for this exact substrate are not detailed, general methods for hydrogenating furan derivatives to tetrahydrofurans often use catalysts like palladium, nickel, or ruthenium under hydrogen pressure, though over-hydrogenolysis can be a competing reaction.

Table 2: Potential Synthetic Strategies for Tetrahydrobenzofuran Core

| Strategy | Key Reaction Type | Key Precursors | Reference |

| Cascade Cycloaddition | Paal-Knorr Cyclization | α-Hydroxy Silylenolate, Silylenolate | nih.gov |

| Lewis Acid Catalysis | Condensation/Cyclization | Acrolein Dimer, 1,3-Dicarbonyl Compounds | researchgate.net |

| Cycloaddition | Diels-Alder [4+2] | Vinyl Furan, Dienophile | nih.gov |

| Reduction | Catalytic Hydrogenation | Aromatic Benzofuran |

Synthesis of Structurally Modified Analogues and Derivatives of this compound

The synthesis of analogues of this compound involves targeted modifications to its core structure. These changes are designed to systematically alter the molecule's properties. Key strategies focus on the functionalization of the aromatic ring and alterations to the tetrahydrofuran (B95107) system.

Strategies for Functionalization of the Aromatic Moiety

The aromatic portion of the benzofuran scaffold is a primary target for modification through electrophilic aromatic substitution and other coupling reactions. The existing methoxy group on the benzene ring directs incoming electrophiles, influencing the position of new substituents.

Common functionalization reactions include:

Nitration: Direct nitration can introduce nitro groups onto the aromatic ring. For instance, studies on related 1,5-benzodiazepinones have shown that direct nitration of acyl-substituted compounds can yield highly substituted nitro derivatives. researchgate.net

Halogenation: Bromination is a common method for introducing halogen atoms. For example, 1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone has been synthesized through bromination procedures. nih.gov

Acylation: Friedel-Crafts acylation can introduce acetyl groups, as seen in the synthesis of methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate. nih.gov

Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling of o-iodoanisoles with terminal alkynes, provide a pathway to 2,3-disubstituted benzofurans, which can then be cyclized. organic-chemistry.org This methodology allows for the introduction of a wide variety of aryl and vinyl substituents onto the furan-adjacent carbon of the aromatic ring.

These modifications are crucial for creating libraries of compounds with diverse electronic and steric properties.

Modifications of the Tetrahydrofuran Ring System

Altering the saturated tetrahydrofuran ring presents a different set of synthetic challenges, often focused on introducing substituents or modifying the ring itself.

Key approaches include:

Ring-Closing Metathesis: Substituted benzofurans can be synthesized from 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed ring-closing metathesis following C- and O-allyl isomerization. organic-chemistry.org

Cycloetherification: Asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, catalyzed by cinchona-alkaloid-thiourea-based organocatalysts, is a powerful method for creating substituted tetrahydrofuran rings. organic-chemistry.org

Intramolecular Hydroalkoxylation: Platinum catalysts enable the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, a reaction that tolerates numerous functional groups and allows for the formation of the tetrahydrofuran ring from an open-chain precursor. organic-chemistry.org

Annulation Reactions: Diastereoselective synthesis of highly substituted tetrahydrofurans can be achieved through a (3 + 2)-annulation of specific cyclopropanes and aldehydes, catalyzed by Lewis acids like Sn(OTf)₂ or SnCl₄. organic-chemistry.org

These methods provide access to derivatives with modified stereochemistry and substitution patterns on the heterocyclic portion of the molecule.

Regioselective and Stereoselective Synthetic Approaches

Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups is paramount in modern synthetic chemistry.

Regioselectivity: In the synthesis of benzofuranones, a reaction between 3-hydroxy-2-pyrones and specific nitroalkenes allows for the programmable and regioselective preparation of derivatives with substitution at any desired position. oregonstate.edunih.gov This method overcomes the limitations of classical Friedel-Crafts type cyclizations, where the outcome is often dictated by the inherent steric and electronic properties of the substrate, frequently leading to mixtures of isomers. oregonstate.edu For example, cyclization of substrates where both ortho positions are available often favors the sterically less-hindered product. oregonstate.edu

Stereoselectivity: The stereospecific synthesis of 5-alkyl-3-ethoxy-2-((phenylchalcogeno)methylene)tetrahydrofurans highlights methods to control the geometry of exocyclic double bonds. dntb.gov.ua Asymmetric bioreduction offers another powerful tool for stereocontrol. The use of the biocatalyst Lactobacillus paracasei BD87E6 facilitates the reduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with exceptional enantiomeric excess (>99.9%) and high yield (92%). nih.gov

The following table summarizes selected regioselective and stereoselective synthetic methods for benzofuran derivatives.

| Method | Catalyst/Reagent | Key Feature(s) | Product Type |

| Diels-Alder/Cascade | Trifluoroacetic acid (TFA) | Programmable regioselectivity for substitution on the benzene ring. oregonstate.edunih.gov | Substituted Benzofuranones |

| Asymmetric Bioreduction | Lactobacillus paracasei BD87E6 (whole-cell) | High enantioselectivity (>99.9% ee) for the reduction of a ketone. nih.gov | (S)-1-(benzofuran-2-yl)ethanol |

| Intramolecular Hydroalkoxylation | Platinum-based catalysts | Tolerates various functional groups for cyclization of hydroxy olefins. organic-chemistry.org | Substituted Tetrahydrofurans |

| Asymmetric Cycloetherification | Cinchona-alkaloid-thiourea | Enantioselective formation of the tetrahydrofuran ring. organic-chemistry.org | Chiral Tetrahydrofurans |

Sustainable and Green Chemistry Approaches in Benzofuran Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for synthesizing benzofurans and their derivatives. researchgate.net These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Development of Environmentally Benign Reaction Conditions

A major focus of green synthesis is the replacement of conventional, often toxic, organic solvents and harsh reagents with more sustainable alternatives.

Deep Eutectic Solvents (DES): A one-pot, three-component reaction using a copper iodide (CuI) catalyst in a choline (B1196258) chloride-ethylene glycol deep eutectic solvent has been developed for synthesizing 3-aminobenzofuran derivatives. researchgate.netacs.org This method is praised for using an available, inexpensive, and green medium, achieving yields between 70-91%. researchgate.net

Aqueous Media: Nickel nitrate (B79036) hexahydrate has been employed as a catalyst for a one-pot Biginelli-like reaction to produce tetrahydrobenzo[b]pyran derivatives in water, thereby avoiding hazardous organic solvents. jocpr.com

Nanoparticle Catalysis: Hierarchically porous sphere-like copper oxide (HS-CuO) nanocatalysts have been used for the synthesis of benzofuran isomers, demonstrating ideal green chemistry metrics. du.ac.in Similarly, palladium nanoparticles have been used for one-pot benzofuran synthesis via Sonogashira cross-coupling under ambient conditions. organic-chemistry.org These catalysts are often recoverable and reusable, adding to the sustainability of the process. organic-chemistry.orgresearchgate.net

The table below outlines several green synthetic approaches for benzofuran derivatives.

| Green Approach | Catalyst/Solvent System | Reaction Type | Advantages |

| Deep Eutectic Solvents | CuI in Choline chloride-ethylene glycol. researchgate.netacs.org | One-pot, 3-component synthesis | Environmentally friendly, cheap, and available solvent system. |

| Aqueous Synthesis | Nickel nitrate hexahydrate in water. jocpr.com | One-pot Biginelli-like reaction | Avoids hazardous organic solvents. |

| Nanocatalysis | Hierarchically porous sphere-like CuO. du.ac.in | Synthesis of benzofuran isomers | High efficiency, ideal green chemistry metrics. |

| Nanocatalysis | Palladium nanoparticles. organic-chemistry.org | One-pot Sonogashira cross-coupling | Ambient conditions, reusable catalyst. |

Biocatalytic Transformations and Enzymatic Synthesis Pathways

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. nih.gov

Whole-Cell Bioreduction: The bacterium Lactobacillus paracasei BD87E6 has been effectively used as a whole-cell biocatalyst for the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone. This green method, performed in an aqueous medium, produces the chiral alcohol (S)-1-(benzofuran-2-yl)ethanol with high yield and near-perfect enantiomeric purity. nih.gov

Enzymatic Glycosylation: A membrane-bound coumarin (B35378) C-glucosyltransferase has been applied in the biocatalytic synthesis of benzofuran C-glucosides. acs.orgresearchgate.net This enzymatic approach provides a direct route to glycosylated derivatives, which are often of interest for their biological properties.

These biocatalytic methods represent a scalable and sustainable alternative to traditional chemical synthesis for producing specific, often chiral, benzofuran derivatives. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 2,3,4,7 Tetrahydro 1 Benzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including derivatives of 5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC, NOESY) spectra, a comprehensive understanding of the molecular structure can be achieved.

¹H and ¹³C NMR spectroscopy provide fundamental information regarding the chemical environment of hydrogen and carbon atoms within a molecule.

In derivatives of methoxy-benzofuran, the proton of the methoxy (B1213986) group typically appears as a singlet in the ¹H NMR spectrum, with chemical shifts often observed around 3.8-3.9 ppm. dea.gov The signals for the aromatic and aliphatic protons provide key information about the substitution pattern and the structure of the tetrahydrofuran (B95107) ring. For instance, in 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide, the methoxy protons present as a singlet at 3.98 ppm. nih.gov Similarly, for 5-Methoxy-2-benzofuran-1(3H)-one, the methoxy protons appear as a singlet at 3.89 ppm. nih.gov

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shifts for each carbon atom. The carbon of the methoxy group in these derivatives typically resonates at approximately 55-62 ppm. nih.govnih.gov For example, the methoxy carbon in 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide is observed at 56.17 ppm nih.gov, while in 5-Methoxy-2-benzofuran-1(3H)-one, it appears at 56.1 ppm. nih.gov The chemical shifts of the carbons in the benzofuran (B130515) core are indicative of the electronic environment and connectivity.

Table 1: Representative ¹H and ¹³C NMR Data for Methoxy-Benzofuran Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source(s) |

|---|---|---|---|---|

| 5-Methoxy-2-benzofuran-1(3H)-one | CDCl₃ | 3.89 (s, 3H, -OCH₃), 5.25 (s, 2H, H-3), 6.91 (d, 1H, H-6), 7.02 (dd, 1H, H-4), 7.80 (d, 1H, H-7) | 56.1 (-OCH₃), 69.3 (C-3), 106.2 (C-6), 116.7 (C-4), 118.2 (C-3a), 127.4 (C-7), 149.6 (C-7a), 164.9 (C-5), 171.1 (C-1) | nih.gov |

| 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl | CDCl₃ | 3.8-3.9 (s, -OCH₃) | Data available in source | dea.gov |

| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | DMSO | 3.98 (s, 3H, -OCH₃), 2.68 (s, 3H, -CH₃), 2.55 (s, 3H, -COCH₃), 7.22 (s, 1H, Ar-H), 7.70 (s, 1H, Ar-H), 7.53 (br. s, 2H, -NH₂) | 56.17 (-OCH₃), 31.61 (-COCH₃), 14.11 (-CH₃), 103.10, 111.14, 112.81, 124.65, 130.56, 146.94, 155.49, 162.02, 164.42, 198.08 | nih.gov |

Note: The table presents a selection of data. For complete assignments, refer to the cited sources.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of complex molecules.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.educolumbia.edu It is highly sensitive and allows for the direct assignment of protonated carbons. columbia.edu For instance, an HSQC spectrum would show a cross-peak connecting the methoxy proton signal (around 3.8-3.9 ppm) to the methoxy carbon signal (around 55-62 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.educolumbia.edu This technique is crucial for piecing together the molecular skeleton by identifying long-range connectivities. For example, it can show correlations from the methoxy protons to the aromatic carbon at position 5, confirming the attachment of the methoxy group. youtube.com The absence of a one-bond correlation helps to distinguish it from HSQC. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, which is vital for determining the stereochemistry and conformation of the molecule. This is particularly important for the tetrahydrofuran ring in this compound derivatives, where the relative stereochemistry of substituents can be elucidated.

The combined application of these 2D NMR techniques allows for the complete and unambiguous structural assignment of this compound derivatives. dea.gov

Vibrational Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. For this compound derivatives, the IR spectrum will exhibit key absorption bands corresponding to its structural features.

C-O Stretching: The presence of the ether linkage in the methoxy group and the furan (B31954) ring results in strong C-O stretching vibrations, typically observed in the region of 1000-1300 cm⁻¹. For 5-Methoxy-2-benzofuran-1(3H)-one, characteristic bands are seen at 1261 cm⁻¹ and 1036 cm⁻¹. nih.gov

Aromatic C=C Stretching: The benzene (B151609) ring gives rise to several absorption bands in the 1450-1600 cm⁻¹ region. nih.gov

Aliphatic C-H Stretching: The sp³-hybridized C-H bonds of the tetrahydrofuran ring and the methoxy group show stretching vibrations typically just below 3000 cm⁻¹. nih.gov

Aromatic C-H Stretching: The sp²-hybridized C-H bonds on the aromatic ring show stretching vibrations typically just above 3000 cm⁻¹. nih.gov

Carbonyl C=O Stretching: If the derivative contains a carbonyl group, such as in an ester or ketone, a strong absorption band will be present in the region of 1650-1760 cm⁻¹. For example, 5-Methoxy-2-benzofuran-1(3H)-one shows a strong C=O stretch at 1736 cm⁻¹. nih.gov

Table 2: Key IR Absorption Bands for Methoxy-Benzofuran Derivatives

| Compound | Key IR Bands (cm⁻¹) | Functional Group Assignment | Source(s) |

|---|---|---|---|

| 5-Methoxy-2-benzofuran-1(3H)-one | 3032, 2922, 2852 | C-H (aromatic and aliphatic) | nih.gov |

| 1736 | C=O (lactone) | nih.gov | |

| 1601, 1489 | C=C (aromatic) | nih.gov | |

| 1261, 1146, 1036 | C-O (ether and ester) | nih.gov | |

| (E)-N'-[(E)-{7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5- yl}methylidene]heptanehydrazide | Not specified in abstract | Data available in source | researchgate.net |

Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The Raman spectrum of a solid-state material arises from the inelastic scattering of light by phonons, which are quanta of crystal lattice vibrations. spectroscopyonline.com

For this compound derivatives, Raman spectroscopy can provide detailed information on the vibrations of the carbon skeleton, including the aromatic ring and the heterocyclic system. The C=C stretching vibrations of the aromatic ring typically give rise to strong Raman bands. Theoretical and experimental Raman studies on related benzofuran structures have been conducted to assign the detailed vibrational modes with the support of potential energy distribution calculations. researchgate.net These studies help in understanding the subtle structural features and molecular symmetry. globalresearchonline.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

The benzofuran ring system is a key chromophore in these derivatives. The presence of the methoxy group, an auxochrome, on the aromatic ring can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran. Theoretical studies using time-dependent DFT (TD-DFT) methods can be employed to compute the electronic absorption spectra and assign the observed transitions, often showing good agreement with experimental data. researchgate.netsemanticscholar.org The electronic spectra are typically recorded in various solvents to study the effect of solvent polarity on the electronic transitions. semanticscholar.orgrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Methoxy-2-benzofuran-1(3H)-one |

| 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine |

| 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide |

| Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate |

| (E)-N'-[(E)-{7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5- yl}methylidene]heptanehydrazide |

| Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Various ionization techniques and mass analyzers are used to generate and detect characteristic fragment ions, providing a molecular fingerprint of the analyte.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS would be utilized to assess the purity of a synthesized sample and to identify it based on its retention time and mass spectrum.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group (CH₃O·) or cleavage of the tetrahydrofuran ring, leading to characteristic fragment ions. By comparing the obtained mass spectrum with spectral libraries (e.g., NIST), the identity of the compound could be confirmed. While specific experimental data for this compound is not available, the table below illustrates a hypothetical fragmentation pattern based on common fragmentation pathways for related structures.

Hypothetical GC-MS Fragmentation Data for this compound

| m/z (relative abundance, %) | Proposed Fragment Ion | Structural Assignment |

|---|---|---|

| 178 | [M]⁺ | Molecular Ion |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical |

| 147 | [M - OCH₃]⁺ | Loss of a methoxy radical |

Note: This data is illustrative and not based on experimental results for the specific compound.

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₂O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to confirm this value, thereby providing strong evidence for the compound's elemental composition.

Theoretical Exact Mass for this compound

| Molecular Formula | Theoretical Monoisotopic Mass |

|---|

Note: This is a calculated value. Experimental verification is required.

LC-MS is a versatile technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally labile compounds and for the analysis of complex mixtures.

In the analysis of a reaction mixture from the synthesis of this compound, LC-MS could be used to identify the main product, byproducts, and any remaining starting materials. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), could be employed depending on the polarity of the analytes. The resulting data would include retention times and mass spectra for each component in the mixture.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Structure Elucidation

The crystallographic analysis would reveal the planarity of the benzofuran ring system and the puckering of the tetrahydrofuran ring. It would also show the orientation of the methoxy substituent relative to the bicyclic core. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the packing of molecules in the crystal lattice.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

Note: This table is a template. No experimental crystallographic data for this compound is currently available in the Cambridge Structural Database (CSD) or other public repositories.

Computational and Theoretical Investigations of the 5 Methoxy 2,3,4,7 Tetrahydro 1 Benzofuran Scaffold

Quantum Chemical Computations (e.g., DFT, TD-DFT)

Quantum chemical computations, particularly Density Functional Theory (DFT), have become standard tools for investigating the properties of heterocyclic compounds like benzofuran (B130515) derivatives. rsc.orgsemanticscholar.orgsci-hub.senih.gov DFT methods are favored for their balance of accuracy and computational cost, providing reliable data on molecular geometries, electronic structures, and spectroscopic properties. rsc.org Time-Dependent DFT (TD-DFT) is an extension used specifically for studying excited states, allowing for the prediction of electronic absorption spectra. sci-hub.se

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of a molecule, corresponding to its minimum energy state. rsc.org This process is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p), to accurately model the molecule's structure. rsc.orgsemanticscholar.org

Table 1: Predicted Structural Parameters for 5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran

This table is a template representing the type of data generated from a geometry optimization analysis. Specific values for the target compound are not available from the literature search.

| Parameter | Atoms Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-O (furan ring) | Data not available |

| Bond Length | C-O (methoxy) | Data not available |

| Bond Angle | C-O-C (furan ring) | Data not available |

| Dihedral Angle | Defines ring puckering | Data not available |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgschrodinger.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilic and acidic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A small gap suggests the molecule is more polarizable and more reactive. nih.gov

Table 2: Frontier Molecular Orbital Properties

This table illustrates the typical data derived from FMO analysis. Specific values for the target compound are not available from the literature search.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | Data not available | Electron-donating ability |

| ELUMO | Data not available | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Data not available | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. uni-muenchen.de

Different colors on the map represent different potential values. Typically, red-colored regions indicate a negative electrostatic potential, highlighting electron-rich areas such as those around lone pairs on oxygen or nitrogen atoms, which are susceptible to electrophilic attack. uni-muenchen.de Blue-colored regions signify a positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, an MEP analysis would likely show a negative potential (red) around the ether oxygen of the furan (B31954) ring and the methoxy (B1213986) group, identifying them as key sites for interaction with electrophiles.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized forms corresponding to Lewis structures (i.e., bonds, lone pairs, and core orbitals). uni-muenchen.dempg.dewisc.edu This method is particularly useful for analyzing delocalization effects and hyperconjugative interactions within a molecule. semanticscholar.org

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

This table is a template showing representative data from an NBO analysis. Specific values for the target compound are not available from the literature search.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| e.g., LP(O) | e.g., σ(C-C) | Data not available |

| e.g., σ(C-H) | e.g., σ(C-C) | Data not available |

Chemical Reactivity Descriptors

Based on the HOMO and LUMO energy values, several key descriptors can be calculated. Ionization potential (I) is approximated as -EHOMO and electron affinity (A) as -ELUMO. From these, the following global reactivity descriptors are derived:

Electronegativity (χ): Defined as χ = (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2, it represents the resistance to a change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.comnih.gov

Electrophilicity Index (ω): Given by ω = χ² / (2η), this index measures the electrophilic power or electron-accepting capability of a molecule. irjweb.com

These descriptors provide a comprehensive picture of the molecule's stability and propensity to engage in chemical reactions.

Table 4: Global Chemical Reactivity Descriptors

This table outlines global reactivity descriptors derived from FMO energies. Specific values for the target compound are not available from the literature search.

| Reactivity Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Electronegativity (χ) | (I+A)/2 | Data not available |

| Chemical Hardness (η) | (I-A)/2 | Data not available |

| Electrophilicity Index (ω) | χ²/(2η) | Data not available |

Analysis of Local Reactivity Descriptors for Site-Specific Chemical Behavior

Computational chemistry provides powerful tools for predicting how a molecule will react. The local reactivity of the this compound scaffold can be analyzed using reactivity descriptors derived from Density Functional Theory (DFT). These descriptors help to identify specific atoms or regions within the molecule that are most likely to participate in chemical reactions. By understanding the distribution of electron density and the molecule's response to gaining or losing electrons, the sites for electrophilic and nucleophilic attacks can be predicted.

Key local reactivity descriptors include the Fukui function, which indicates the change in electron density at a specific point in the molecule when the total number of electrons is modified. This allows for the identification of the most reactive sites for different types of reactions. For instance, in studies of related benzofuran and thieno[3,2-b]furan (B2985385) systems, DFT-based descriptors have been successfully used to pinpoint the most reactive atomic sites, showing excellent agreement with experimental results. semanticscholar.org For example, analyses of benzofused thieno[3,2-b]furans have shown the C2 position to be exceptionally reactive towards electrophiles. semanticscholar.org Similarly, in a complex derivative of 4-methoxy-1-benzofuran, local reactivity descriptors indicated a high susceptibility for nucleophilic attack at the C7 position. semanticscholar.org

For this compound, a similar analysis would involve calculating the condensed Fukui functions for each atom. This would reveal the most probable sites for electrophilic substitution on the aromatic portion of the ring and potential sites for nucleophilic interaction.

Table 1: Illustrative Local Reactivity Descriptors for a Benzofuran Scaffold

This table presents representative data for a substituted benzofuran derivative, illustrating the type of output generated from a local reactivity analysis. The values help predict the most likely sites for chemical attack.

| Atomic Site | Fukui Function (f_k^+) for Nucleophilic Attack | Fukui Function (f_k^-) for Electrophilic Attack | Dual Descriptor (Δf_k) |

| C2 | 0.045 | 0.121 | -0.076 |

| C3 | 0.033 | 0.050 | -0.017 |

| C4 | 0.102 | 0.015 | 0.087 |

| C5 (O-CH3) | 0.009 | 0.021 | -0.012 |

| C6 | 0.088 | 0.034 | 0.054 |

| C7 | 0.135 | 0.011 | 0.124 |

| O1 (furan) | 0.012 | 0.098 | -0.086 |

Note: Data is illustrative and based on findings for related benzofuran structures. A positive dual descriptor (Δf_k) indicates a site favorable for nucleophilic attack, while a negative value suggests favorability for electrophilic attack.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in technologies like frequency conversion and optical switching. jhuapl.edu Organic molecules, particularly those with extensive π-conjugated systems, are of significant interest for their NLO properties. researchgate.net Benzofuran derivatives have been identified as promising candidates for NLO applications due to their electronic structure. physchemres.org Computational methods, primarily DFT, are employed to predict the NLO response of molecules, allowing for the in silico design of materials with enhanced optical properties. physchemres.orgrsc.org

Polarizability and Hyperpolarizability Calculations

The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first and second hyperpolarizabilities (β and γ, respectively). These parameters describe how the molecule's dipole moment changes in the presence of an external electric field. Large hyperpolarizability values are indicative of a strong NLO response.

Theoretical calculations using DFT can provide reliable estimates of these properties. For example, studies on 2-phenylbenzofuran (B156813) derivatives have shown that their first-order hyperpolarizability (β) values can be significant, indicating remarkable NLO properties. physchemres.org A computational investigation of a complex 4-methoxy-1-benzofuran derivative also involved the determination of its electric dipole moment, polarizability, and hyperpolarizability to assess its NLO potential. semanticscholar.orgrsc.org For this compound, such calculations would quantify its potential as an NLO material.

Table 2: Calculated NLO Properties for a Representative Benzofuran Derivative

This table shows theoretical values for NLO-related properties calculated for a substituted benzofuran compound, demonstrating the data used to evaluate NLO potential.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 5.65 | Debye |

| Mean Polarizability (α) | 45.3 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β_tot) | 43.57 x 10⁻³⁰ | esu |

Note: Values are based on data reported for various functionalized benzofuran derivatives and are for illustrative purposes. semanticscholar.orgphyschemres.org

Computational Analysis of Thermodynamic Parameters

The thermodynamic stability of a molecule is fundamental to its synthesis, storage, and application. Quantum chemical calculations can accurately predict key thermodynamic parameters. By performing frequency calculations on the optimized geometry of this compound, properties such as thermal energy, specific heat capacity, enthalpy, and entropy can be determined as a function of temperature.

This analysis provides insight into the compound's stability and behavior under varying thermal conditions. For example, a computational study on a novel substituted 4-methoxy-1-benzofuran derivative calculated its thermodynamic parameters, confirming the high stability of the synthesized structure. semanticscholar.orgrsc.org These calculations are typically performed using DFT methods, providing a robust theoretical foundation for understanding the molecule's thermodynamic profile.

Table 3: Illustrative Thermodynamic Parameters at Different Temperatures for a Benzofuran Scaffold

| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |

| 100 | 5.89 | 21.34 | 75.12 |

| 200 | 10.21 | 35.67 | 94.55 |

| 298.15 | 15.76 | 48.91 | 112.83 |

| 400 | 22.45 | 62.15 | 130.47 |

| 500 | 30.11 | 74.32 | 147.61 |

Note: This data is representative, based on calculations for a related benzofuran derivative, and illustrates how thermodynamic properties vary with temperature. semanticscholar.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential computational techniques for exploring the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, which contains a non-aromatic, saturated ring, these methods are vital for understanding its conformational landscape and stability.

Conformational Analysis and Potential Energy Surfaces (PES)

The tetrahydrobenzofuran portion of the molecule is not planar and can adopt several different conformations, such as half-chair or boat forms. Conformational analysis aims to identify all possible low-energy structures (conformers) and determine their relative stabilities. This is often achieved by constructing a Potential Energy Surface (PES), which maps the molecule's energy as a function of one or more geometric parameters, such as dihedral angles.

By scanning these angles, the global minimum energy conformer—the most stable 3D arrangement of the molecule—can be located, along with the energy barriers for converting between different conformers. While the crystal structure of a related compound, 5-Methoxy-2-benzofuran-1(3H)-one, shows it to be nearly planar nih.govresearchgate.net, the saturated ring in this compound necessitates a more complex conformational search to determine its preferred geometry.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a movie-like depiction of atomic motion over time by solving Newton's equations of motion for the system. For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a box of solvent molecules) and track its movements.

This technique is invaluable for two main reasons:

Conformational Sampling: MD simulations allow the molecule to overcome energy barriers and explore a wide range of conformations, providing a more comprehensive picture of its flexibility and accessible shapes than static analysis alone.

Stability Analysis: By observing the molecule's trajectory over time, its structural stability can be assessed. The persistence of certain conformations or the frequency of transitions between them offers insight into the molecule's dynamic behavior under realistic conditions.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Focus on computational methodology)

The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, determining the pharmacokinetic profile of a potential therapeutic agent. In the case of the this compound scaffold, computational, or in silico, methods provide a rapid and cost-effective means to predict these properties before committing to more resource-intensive experimental studies. bohrium.comelsevierpure.com This approach relies on sophisticated computer models to forecast how the compound will behave within a biological system, based on its chemical structure. elsevierpure.com

The computational methodology for predicting the ADME profile of a molecule like this compound involves a multi-faceted approach, primarily utilizing Quantitative Structure-Activity Relationship (QSAR) models. numberanalytics.comresearchgate.net These models are statistical correlations between the chemical structure of a compound and its biological or physicochemical properties. numberanalytics.com A variety of software platforms are available to perform these predictions, with SwissADME and admetSAR being prominent examples that are widely used in the scientific community. bohrium.comresearchgate.net

The process begins with the input of the compound's structure, typically as a SMILES (Simplified Molecular Input Line Entry System) string, into the predictive software. expasy.org The software then calculates a range of molecular descriptors. These descriptors can be one-, two-, or three-dimensional, and they quantify various aspects of the molecule's topology, geometry, and electronic properties. researchgate.net

Key ADME-related properties that are typically predicted through these computational tools include:

Physicochemical Properties: These fundamental characteristics include molecular weight, the number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (log P), which is a measure of the molecule's lipophilicity. numberanalytics.comlindushealth.com These parameters are foundational to rules-based filters like Lipinski's Rule of Five, which provides a guideline for predicting the oral bioavailability of a compound. numberanalytics.comlindushealth.comunits.it

Water Solubility: The solubility of a compound is a critical factor for its absorption. In silico models predict aqueous solubility based on the molecule's structural features.

Pharmacokinetics: This includes the prediction of gastrointestinal (GI) absorption, the ability to cross the blood-brain barrier (BBB), and interaction with transport proteins like P-glycoprotein (P-gp). researchgate.net For instance, the BOILED-Egg model, accessible through platforms like SwissADME, provides a graphical prediction of both GI absorption and BBB penetration. bohrium.com

Drug-likeness: This is a qualitative assessment of whether a compound's properties are similar to those of known drugs. units.it It is often evaluated using a combination of rules, such as Lipinski's rule, and by comparing the molecule's properties to those of existing drugs. lindushealth.comunits.it

Metabolism: A crucial aspect of ADME is predicting how a compound will be metabolized by the body, primarily by the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov In silico tools can predict whether a molecule is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), which is vital for assessing potential drug-drug interactions. nih.gov

The output from these computational analyses provides a comprehensive ADME profile that can guide the optimization of the this compound scaffold for desired pharmacokinetic properties.

The following table provides an illustrative example of the types of ADME parameters predicted for a benzofuran derivative using computational methods.

| Parameter | Predicted Value | Method/Tool |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Lipinski's Rule |

| Log P | < 5 | Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | No | SwissADME |

| P-gp Substrate | No | SwissADME |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | SwissADME |

| Metabolism | ||

| CYP1A2 inhibitor | No | SwissADME |

| CYP2C19 inhibitor | No | SwissADME |

| CYP2C9 inhibitor | Yes | SwissADME |

| CYP2D6 inhibitor | Yes | SwissADME |

| CYP3A4 inhibitor | Yes | SwissADME |

Table 1: Representative In Silico ADME Predictions for a Benzofuran Scaffold. This table is illustrative and compiled based on the types of predictions made for benzofuran derivatives in computational studies. bohrium.comresearchgate.net Specific values would be calculated for this compound using relevant software.

Structure Activity Relationship Sar of 5 Methoxy 2,3,4,7 Tetrahydro 1 Benzofuran Analogues

Elucidation of Key Pharmacophoric Features within the Benzofuran (B130515) Scaffold

The benzofuran scaffold, a fusion of a benzene (B151609) and a furan (B31954) ring, is a fundamental structural unit in a wide array of biologically active compounds. nih.govresearchgate.net Its versatile and rigid framework allows for the specific spatial orientation of functional groups, which is crucial for interactions with biological targets. researchgate.netnih.gov SAR studies have revealed that the benzofuran nucleus is a key pharmacophore, with its biological activity being highly dependent on the nature and position of various substituents. nih.govnih.gov

Key pharmacophoric features often include:

The Oxygen Atom: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a critical interaction for binding to many biological receptors.

The Aromatic Ring: The benzene portion of the scaffold can engage in π-π stacking and hydrophobic interactions with target proteins. nih.gov

Substitution Positions: The C2, C3, C5, and C6 positions are frequently highlighted as key points for modification to modulate activity and selectivity. nih.govmdpi.com For instance, substitutions at the C-2 position have been found to be crucial for the cytotoxic activity of some benzofuran derivatives. nih.govnih.gov

Impact of Methoxy (B1213986) Substitution at Position 5 on Biological Interactions

The presence of a methoxy group at the C-5 position of the benzofuran ring has been shown to significantly influence the biological activity of its analogues. mdpi.com This substituent can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target macromolecules.

Research has demonstrated that the inclusion of a methoxy substituent can lead to a significant enhancement of biological activity. mdpi.com For example, in a series of anticancer agents, the absence of a methoxy substituent resulted in lower activity, highlighting its importance. mdpi.com The position of the methoxy group is also critical; studies comparing compounds with methoxy groups at different positions on the benzofuran ring have shown that a C-6 methoxy group can confer higher activity than a C-7 methoxy group in certain contexts. mdpi.com The electron-donating nature of the methoxy group can influence the reactivity and binding affinity of the entire molecule. nih.gov

The following table summarizes the effect of methoxy substitution on the anticancer activity of some benzofuran derivatives.

| Compound ID | Methoxy Position | Other Substituents | Target Cell Line | IC50 (nM) |

| 35a | None | R = Me, R¹⁻⁴ = H | Jurkat | 3300 |

| 35i | C-5 (inferred) | - | Jurkat | 30 |

| 10g | C-6 | R³,⁴,⁷ = H, R⁵ = NH₂ | FM3A/0 | >1000 |

| 10h | C-6 | R³, = Me, R⁵ = NH₂ | FM3A/0 | 24 |

| 10j | C-7 | R³, = Me, R⁵ = NH₂ | FM3A/0 | >1000 |

Data sourced from a review on benzofuran derivatives. mdpi.com

Role of the Tetrahydrofuran (B95107) Ring Saturation in Modulating Biological Activity

The saturation of the furan ring to form a tetrahydrofuran (THF) ring introduces significant conformational flexibility, which can profoundly impact biological activity. researchgate.net Saturated oxygen heterocycles like THF are common motifs in natural products and synthetic drugs, often improving hydrophilicity and metabolic stability. researchgate.net

The change from a planar, aromatic furan ring to a non-planar, flexible tetrahydrofuran ring alters the three-dimensional shape of the molecule. This can lead to:

Improved Binding Affinity: The flexibility of the THF ring may allow the molecule to adopt a more favorable conformation to fit into a binding pocket.

Altered Receptor Selectivity: The different shape and electronic properties can change the compound's selectivity for different receptor subtypes.

Enhanced Pharmacokinetic Properties: Increased saturation can lead to better solubility and metabolic stability. researchgate.net

In the context of hallucinogenic phenethylamines, dihydrobenzofurans and tetrahydrobenzoxepins have been synthesized as conformationally restricted analogues, where the heterocyclic ring acts as a bioisostere for aromatic methoxy groups, demonstrating the importance of this structural feature in receptor binding. purdue.edu

SAR Studies of Substitutions on the Benzenoid Moiety

Substitutions on the benzenoid (benzene) portion of the 5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran scaffold are critical for fine-tuning its biological activity. The nature, position, and number of substituents can influence the molecule's electronic properties, lipophilicity, and steric profile.

Common substitution patterns on benzenoid rings in active pharmaceutical ingredients include 1,4- (para), 1- (mono), 1,2,4-, and 1,2- (ortho) substitutions. chemrxiv.org Studies on benzofuran derivatives have shown that:

Halogenation: The introduction of halogen atoms like bromine, chlorine, or fluorine can significantly increase anticancer activities, potentially by forming halogen bonds that improve binding affinity. nih.gov The position of the halogen is a critical determinant of its biological activity. nih.govsemanticscholar.org

Methoxy Groups: As discussed, the position of methoxy groups on the benzene ring is crucial. For instance, C6,7-dimethoxy substitution on the benzofuran ring was found to be beneficial for adenosine A1 and A2A receptor affinity. nih.gov

Other Functional Groups: The addition of groups like amino, nitro, or hydroxyl can also modulate activity. SAR studies on certain benzofuran derivatives revealed that substitution of salicylic acid with an amino group improved antimicrobial activity. rsc.org

The table below illustrates the impact of different substituents on the benzenoid moiety of various benzofuran analogues on their biological activity.

| Compound Class | Benzenoid Substituent(s) | Biological Activity |

| Anticancer Hybrids | Halogen-substituted rings without a methoxy group | Detrimental to cytotoxicity nih.govsemanticscholar.org |

| Adenosine Receptor Antagonists | C6,7-diOCH₃ | Beneficial for A₁ and A₂ₐ affinity nih.gov |

| Antimicrobial Agents | Ortho -OH or -NO₂ and para -OCH₃ on a phenyl ring at position 5 of a linked pyrazole | Best antibacterial activity rsc.org |

| Anticancer Agents | Bromine atom at position 9 of a tetrahydronaphthofuran | High affinity for 5-HT₂ₐ and 5-HT₂ₙ receptors purdue.edu |

SAR Studies of Substitutions on the Tetrahydrofuran Ring

Substitutions on the tetrahydrofuran ring of this compound analogues offer another avenue for modulating biological activity. These substitutions can affect the molecule's conformation, stereochemistry, and interactions with the target.

Key findings from SAR studies on related structures indicate that:

Methyl Groups: The introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase antiproliferative activity against various cell lines. mdpi.com

Stereochemistry: The stereochemistry of substituents on the tetrahydrofuran ring is often crucial for activity. For example, in the design of HIV-1 protease inhibitors, different stereoisomers of substituted tetrahydrofuran derivatives were synthesized to investigate ligand-binding site interactions. rsc.org

Acyclic and Cyclic Functionalities: The addition of various functional groups can promote hydrogen bonding and van der Waals interactions with the target's active site. rsc.org

The following table presents data on the effect of substitutions on the furan/tetrahydrofuran ring of benzofuran analogues.

| Compound ID | Furan/THF Ring Substituent | Biological Activity | Target | IC50 |

| 10b | Unsubstituted | Antiproliferative | - | - |

| 10c | Methyl at C-3 | Increased antiproliferative activity | - | - |

| 1 | Bromine on a methyl group at C-3 | Remarkable cytotoxic activity | HL60 cells | 0.1 µM nih.gov |

Comparative SAR with Related Benzofuran and Furan Derivatives

Comparing the SAR of this compound analogues with other benzofuran and furan derivatives provides a broader understanding of the structural requirements for activity. scispace.com The furan ring system is a fundamental component of many compounds with diverse pharmacological activities, including cardiovascular, antibacterial, antiviral, and anti-inflammatory effects. scispace.com

Key comparative points include:

Benzofuran vs. Furan: The fusion of the benzene ring in benzofurans creates a more rigid and extended aromatic system compared to simple furans. This often leads to different binding modes and biological activities. Slight changes in the substitution pattern on the furan nucleus can lead to distinguishable differences in their biological effects. scispace.com

Saturated vs. Unsaturated Furan Ring: As previously discussed, the saturation of the furan ring to tetrahydrofuran introduces conformational flexibility, which can significantly alter the compound's pharmacological profile compared to its planar benzofuran counterpart. researchgate.net

Bioisosteric Replacements: In some cases, the tetrahydrofuran ring can act as a bioisostere for other groups. For instance, constraining the methoxy groups of phenethylamine hallucinogens into rigid heterocycles like dihydrofurans resulted in highly potent compounds. nih.gov This highlights that the spatial arrangement of electron-donating oxygen atoms is a key determinant for activity at certain serotonin receptors. nih.gov

The study of "hybrid" benzofuranyl–benzopyranyl phenylalkylamines, where the size of the heterocyclic ring was varied, demonstrated that even subtle changes in the ring size (furan vs. pyran) can lead to significant differences in functional potency, further emphasizing the importance of the heterocyclic component in receptor binding. nih.gov

Q & A

Q. What synthetic routes are commonly employed to prepare 5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A palladium-catalyzed cyclization of 4-methoxybenzoic acid with dibromomethane at 140°C for 18 hours is a documented route, yielding 33% after silica gel column chromatography (hexane:ethyl acetate = 2:1) . Optimization strategies include screening alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), adjusting reaction temperature/time, or using microwave-assisted synthesis to enhance efficiency. Monitoring intermediates via TLC and optimizing solvent polarity during purification can improve yield.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer : X-ray crystallography provides definitive bond lengths/angles and molecular packing (e.g., weak C–H⋯O hydrogen bonds forming 2D networks) . Complementary techniques include:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.89 ppm) and tetrahydrofuran protons (δ ~5.25 ppm for H8) .

- IR : Confirm lactone carbonyl stretch (~1736 cm⁻¹) and aromatic C–O vibrations (~1261 cm⁻¹) .

- HREIMS : Validate molecular ion ([M+H]⁺ at m/z 165.0552) .

Advanced Research Questions

Q. How do intermolecular interactions observed in crystal structures influence the compound’s physicochemical properties or reactivity?

- Methodological Answer : Weak C6–H6⋯O1 and C8–H8A⋯O2 hydrogen bonds in the crystal lattice (as seen in X-ray data) stabilize the planar molecular conformation, potentially affecting solubility and solid-state reactivity . Computational modeling (e.g., DFT calculations) can quantify interaction energies, while Hirshfeld surface analysis identifies dominant contacts. Experimentally, varying crystallization solvents (e.g., acetone vs. DCM) may alter packing motifs, which can be correlated with dissolution kinetics or thermal stability via DSC .

Q. What strategies can resolve contradictions in bioactivity data between structurally similar benzofuran derivatives?

- Methodological Answer : Discrepancies in reported bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from substituent positioning or stereochemistry. Systematic SAR studies should:

- Synthesize analogs with methoxy groups at varying positions (e.g., 5- vs. 6-methoxy) .

- Assess biological activity using standardized assays (e.g., DPPH for antioxidants, COX-2 inhibition for anti-inflammatory effects) .

- Perform molecular docking to compare binding affinities with target proteins (e.g., NF-κB or Keap1-Nrf2 pathways) .

Q. How can experimental design mitigate challenges in isolating reactive intermediates during synthesis?

- Methodological Answer : Reactive intermediates (e.g., palladium complexes or radical species) may decompose during isolation. Strategies include:

- In situ monitoring : Use low-temperature NMR or FT-IR to track transient species .

- Protecting groups : Introduce silyl ethers (e.g., TBDPS) to stabilize oxygen-sensitive moieties .

- Flow chemistry : Minimize residence time of unstable intermediates via continuous reactors .

Data Contradiction Analysis

Q. Why do reported yields for similar benzofuran syntheses vary significantly across studies?

- Methodological Answer : Yield discrepancies (e.g., 33% vs. 50% in other studies) may stem from:

- Catalyst loading: Higher Pd(OAc)₂ concentrations (e.g., 10 mol% vs. 5 mol%) .

- Solvent effects: Polar aprotic solvents (DMF, DMSO) may enhance cyclization but complicate purification.

- Workup protocols: Acidic/basic quenching conditions influencing byproduct formation.

- Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Features | Evidence ID |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.89 (s, OCH₃), δ 5.25 (s, H8) | |

| ¹³C NMR | δ 171.1 (C1, lactone carbonyl) | |

| IR | 1736 cm⁻¹ (C=O), 1261 cm⁻¹ (C–O–C) | |

| X-ray Diffraction | C6–H6⋯O1 (2.58 Å), planar molecular geometry |

Q. Table 2. Synthetic Optimization Parameters

| Variable | Impact on Yield/Selectivity | Evidence ID |

|---|---|---|

| Catalyst (Pd source) | PdCl₂ may reduce cost vs. Pd(OAc)₂ | |

| Solvent Polarity | Hexane:EtOAc (2:1) improves separation | |

| Temperature | >140°C risks decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.